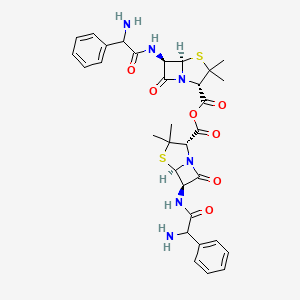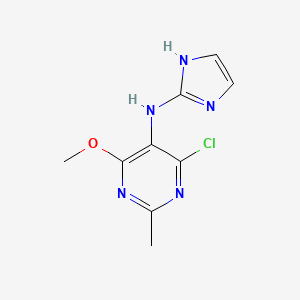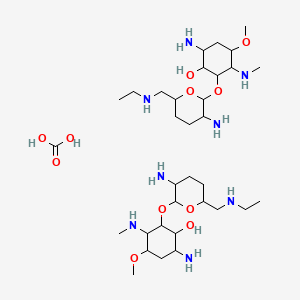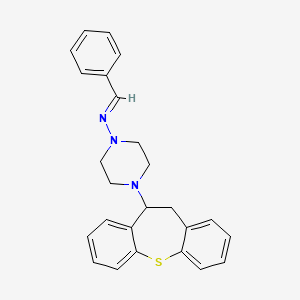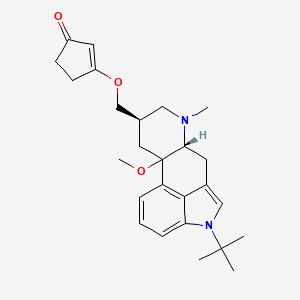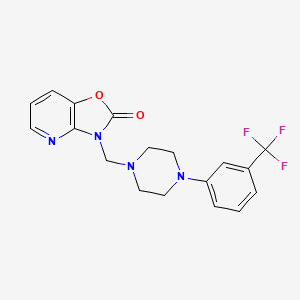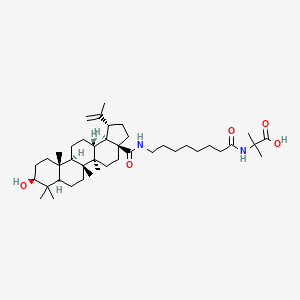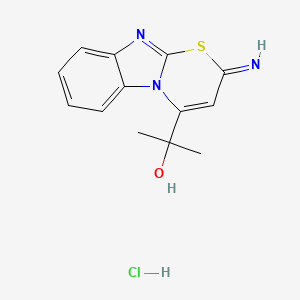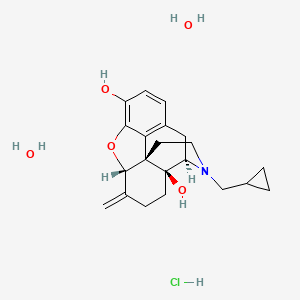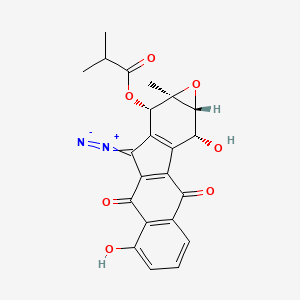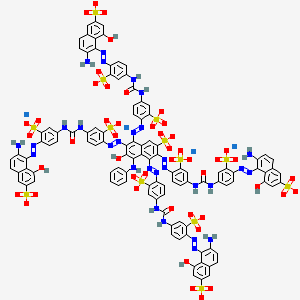
Tetrasodium 3-((4-((((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3-sulphonatophenyl)amino)carbonyl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-7-(phenylamino)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminolevulinic acid can be synthesized through several methods, including the condensation of glycine with succinyl-CoA. This reaction is catalyzed by the enzyme aminolevulinic acid synthase. Industrial production often involves fermentation processes using genetically modified microorganisms that overproduce aminolevulinic acid.
Industrial Production Methods
In industrial settings, aminolevulinic acid is typically produced via microbial fermentation. Genetically engineered strains of bacteria or yeast are used to enhance the yield of aminolevulinic acid. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and purification, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aminolevulinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.
Reduction: Under certain conditions, aminolevulinic acid can be reduced to form other derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts, such as palladium or platinum, can facilitate substitution reactions.
Major Products Formed
Protoporphyrin IX: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
Aminolevulinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other complex molecules.
Biology: Studied for its role in cellular metabolism and heme biosynthesis.
Medicine: Utilized in photodynamic therapy for treating actinic keratosis and certain types of cancer. It is also used as a diagnostic agent for visualizing gliomas during surgery.
Industry: Employed in the production of herbicides and as a growth regulator in agriculture.
Wirkmechanismus
Aminolevulinic acid exerts its effects primarily through its conversion to protoporphyrin IX. This conversion occurs via the heme biosynthesis pathway. Protoporphyrin IX accumulates in cells and, upon exposure to light, generates reactive oxygen species that can induce cell death. This mechanism is particularly useful in photodynamic therapy for targeting and destroying cancerous cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Porphobilinogen: Another intermediate in the heme biosynthesis pathway.
Protoporphyrin IX: The immediate product of aminolevulinic acid oxidation.
Uroporphyrinogen: A precursor in the biosynthesis of heme and chlorophyll.
Uniqueness
Aminolevulinic acid is unique due to its dual role as both a biosynthetic precursor and a therapeutic agent. Its ability to selectively accumulate in certain tissues and generate reactive oxygen species upon light exposure makes it particularly valuable in medical applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
6771-82-0 |
|---|---|
Molekularformel |
C108H68N29Na4O48S13-9 |
Molekulargewicht |
3048.7 g/mol |
IUPAC-Name |
tetrasodium;3,4,7,8-tetrakis[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]diazenyl]-5-anilino-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C108H81N29O48S13.4Na/c109-65-18-6-47-30-60(186(147,148)149)42-77(138)90(47)96(65)131-123-70-23-11-53(35-82(70)191(162,163)164)115-105(143)114-52-10-22-69(81(34-52)190(159,160)161)122-130-95-64-46-89(198(183,184)185)100(135-127-74-27-15-57(39-86(74)195(174,175)176)119-106(144)116-54-12-24-71(83(36-54)192(165,166)167)124-132-97-66(110)19-7-48-31-61(187(150,151)152)43-78(139)91(48)97)101(136-128-75-28-16-58(40-87(75)196(177,178)179)120-107(145)117-55-13-25-72(84(37-55)193(168,169)170)125-133-98-67(111)20-8-49-32-62(188(153,154)155)44-79(140)92(49)98)94(64)102(113-51-4-2-1-3-5-51)104(142)103(95)137-129-76-29-17-59(41-88(76)197(180,181)182)121-108(146)118-56-14-26-73(85(38-56)194(171,172)173)126-134-99-68(112)21-9-50-33-63(189(156,157)158)45-80(141)93(50)99;;;;/h1-46,113,138-142H,109-112H2,(H2,114,115,143)(H2,116,119,144)(H2,117,120,145)(H2,118,121,146)(H,147,148,149)(H,150,151,152)(H,153,154,155)(H,156,157,158)(H,159,160,161)(H,162,163,164)(H,165,166,167)(H,168,169,170)(H,171,172,173)(H,174,175,176)(H,177,178,179)(H,180,181,182)(H,183,184,185);;;;/q;4*+1/p-13 |
InChI-Schlüssel |
IAPUUIHRIUMOQZ-UHFFFAOYSA-A |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC(=C(C(=C32)N=NC4=C(C=C(C=C4)NC(=O)NC5=CC(=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=C(C=C(C=C8)NC(=O)NC9=CC(=C(C=C9)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C=C1)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C=C1)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


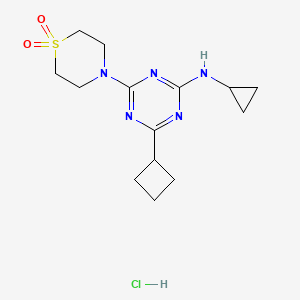
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
